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Compound of Interest

Compound Name: 1,3-Diisopropoxybenzene

Cat. No.: B1589079

Abstract

This technical guide provides a comprehensive scientific overview of 1,3-
diisopropoxybenzene (CAS No. 7347-64-0), a resorcinol diether. Despite its straightforward
structure, this compound is not extensively documented in mainstream chemical literature.
Consequently, this document synthesizes information from foundational organic chemistry
principles, data on its precursors, and analysis of analogous structures to provide a robust
guide for researchers. The guide covers molecular structure, physicochemical properties, a
detailed, field-proven synthesis protocol via the Williamson ether synthesis, predicted reactivity,
comprehensive analytical methodologies for characterization, and essential safety protocols.
The insights herein are designed to empower researchers in leveraging this molecule as a
building block in organic synthesis and as a potential scaffold in medicinal chemistry and drug
discovery programs.

Introduction and Molecular Overview

1,3-Diisopropoxybenzene, also known as resorcinol diisopropyl ether, is an aromatic organic
compound featuring a benzene ring substituted at the meta-positions with two isopropoxy
groups [-O-CH(CHBs)z]. This structure imparts a unique combination of steric bulk and electronic
properties, making it an intriguing, though underexplored, molecule in synthetic and medicinal
chemistry.

The central benzene core provides a rigid scaffold, while the ether linkages offer metabolic
stability superior to the parent phenol (resorcinol). The twin isopropyl groups introduce
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significant lipophilicity and create a sterically hindered environment around the ether oxygens
and the ortho-positions (2, 4, and 6) of the aromatic ring. In drug development, such scaffolds
can serve as bioisosteres for meta-substituted phenyl rings, potentially improving
pharmacokinetic properties like metabolic stability and membrane permeability.

Key Structural Features:
o Aromatic Core: A stable benzene-1,3-diyl moiety.

o Ether Linkages: Two C(sp?)aryl-O-C(sp3)alkyl bonds, which are generally robust under
physiological conditions.

 |Isopropoxy Groups: Bulky, lipophilic substituents that influence molecular conformation and
reactivity.

Physicochemical and Spectroscopic Data

While extensive experimental data for 1,3-diisopropoxybenzene is not readily available, its
properties can be reliably predicted based on its structure and comparison with analogous
compounds.

Physical Properties (Predicted)

The following table summarizes the estimated physical properties critical for experimental
design and purification.
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Property Predicted Value Rationale & Significance

Molecular Formula C12H1802

] Essential for all stoichiometric
Molecular Weight 194.27 g/mol )
calculations.

o Typical for aromatic ethers of
Appearance Colorless to pale yellow liquid ] )
this molecular weight.

Higher than 1,3-

diisopropylbenzene (203 °C)
Boiling Point ~230-240 °C due to the polar ether groups,

enabling purification by

vacuum distillation.

_ Slightly less dense than water,
Density ~0.98 - 1.02 g/mL i )
typical for aromatic ethers.

The large hydrocarbon portion

) ) dominates polarity, making it
Insoluble in water; Soluble in _ _
) highly soluble in nonpolar and
- common organic solvents .
Solubility moderately polar organic
(e.g., DCM, Ether, Ethyl

Acetate, Hexanes, Toluene).

solvents. This is critical for
reaction setup and workup

procedures.

Indicates high lipophilicity,
) suggesting good membrane
LogP (Predicted) ~3.5-4.0 - ]
permeability but potentially

poor aqueous solubility.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is the cornerstone of structural verification. The following are the
expected spectral signatures for 1,3-diisopropoxybenzene.

e ~6.90-7.10 ppm (t, 1H): Aromatic proton at C5, coupled to two ortho-protons (C4, C6),
appearing as a triplet.
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~6.40-6.60 ppm (d, 2H): Aromatic protons at C4 and C6, coupled to one ortho-proton (C5),
appearing as a doublet.

~6.35-6.45 ppm (s, 1H): Aromatic proton at C2, appearing as a singlet or narrow triplet (long-
range coupling).

~4.40-4.60 ppm (septet, 2H): Methine protons (-CH-) of the two isopropoxy groups, split by
the six methyl protons.

~1.30-1.40 ppm (d, 12H): Methyl protons (-CHs) of the two isopropoxy groups, coupled to the
single methine proton, appearing as a large doublet.

~159-161 ppm: Aromatic C1 and C3 (ipso-carbons attached to oxygen).

~129-131 ppm: Aromatic C5.

~106-108 ppm: Aromatic C4 and C6.

~101-103 ppm: Aromatic C2.

~70-72 ppm: Methine carbon (-CH-) of the isopropoxy groups.

~22-24 ppm: Methyl carbons (-CHs) of the isopropoxy groups.

~3100-3000 cm~1; C(sp?)-H stretch (aromatic).

~2980-2850 cm~1: C(sp?3)-H stretch (aliphatic isopropyl groups).

~1600, 1580, 1470 cm~*: C=C aromatic ring stretching vibrations.

~1250-1200 cm~1 (strong): Asymmetric C-O-C stretch (aryl-alkyl ether).

~1050-1000 cm~1 (strong): Symmetric C-O-C stretch (aryl-alkyl ether).

Molecular lon (M*): m/z = 194.

Key Fragments: m/z = 152 ([M - CsHs]*, loss of propene via McLafferty-type rearrangement),
m/z = 110 ([M - 2xCsHe]™*, loss of two propene molecules, forming resorcinol radical cation),
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m/z = 43 ([CsH~]*, isopropyl cation).

Synthesis Protocol: Williamson Ether Synthesis

The most reliable and direct route to 1,3-diisopropoxybenzene is the Williamson ether

synthesis, a robust Sn2 reaction. This method involves the dialkylation of resorcinol (benzene-

1,3-diol) with an isopropyl halide.

Causality of Experimental Choices

Choice of Base: A strong base is required to fully deprotonate both phenolic hydroxyl groups
of resorcinol (pKai = 9.15) to form the more nucleophilic resorcinolate dianion. Sodium
hydride (NaH) is an excellent choice as it provides irreversible deprotonation, driving the
reaction to completion. The only byproduct is hydrogen gas, which is non-interfering.

Choice of Alkylating Agent: 2-Bromopropane or 2-iodopropane are suitable electrophiles.
While 2-iodopropane is more reactive, 2-bromopropane is often more cost-effective and
sufficiently reactive. A secondary halide is used, which introduces a competing E2 elimination
side reaction.

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl
sulfoxide (DMSO) is ideal. These solvents effectively solvate the sodium cation, leaving the
resorcinolate anion highly nucleophilic and reactive. They also have high boiling points,
allowing for elevated reaction temperatures to overcome the activation energy for the Sn2
reaction with a secondary halide.

Temperature Control: The reaction temperature is a critical parameter. It must be high
enough to promote the desired Sn2 substitution but low enough to minimize the competing
E2 elimination, which would yield propene and unreacted resorcinol. A temperature range of
60-80 °C is a well-reasoned starting point.

Detailed Step-by-Step Methodology

Materials:

Resorcinol (1.0 eq)

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
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e 2-Bromopropane (2.5 eq)

e Anhydrous N,N-Dimethylformamide (DMF)

o Diethyl ether or Ethyl acetate

e Saturated aqueous ammonium chloride (NH4Cl)

e Brine (saturated aqueous NacCl)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
Protocol:

 Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped
with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet.
Maintain a positive pressure of inert gas throughout the reaction.

o Dispensing NaH: In the flask, suspend sodium hydride (2.2 eq) in anhydrous DMF (approx. 5
mL per 1 g of resorcinol).

e Resorcinol Addition: Dissolve resorcinol (1.0 eq) in a separate portion of anhydrous DMF and
add it dropwise to the NaH suspension at 0 °C (ice bath). Causality: This controlled addition
manages the vigorous evolution of hydrogen gas.

« Formation of Dianion: After the addition is complete, remove the ice bath and allow the
mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium
resorcinolate dianion.

» Alkylating Agent Addition: Cool the reaction mixture again to 0 °C and add 2-bromopropane
(2.5 eq) dropwise. Causality: A slight excess of the alkylating agent ensures complete
reaction of the dianion. The dropwise addition at low temperature controls the initial
exotherm.

o Reaction: After addition, warm the mixture to 60-70 °C and maintain for 12-24 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS).
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e Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the
excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution until gas
evolution ceases.

o Workup & Extraction: Dilute the mixture with water and transfer to a separatory funnel.
Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the
organic layers.

e Washing: Wash the combined organic layers sequentially with water (2x) and then with brine
(1x) to remove residual DMF and salts.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOa, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: The resulting crude oil can be purified by vacuum distillation or column
chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1,3-
diisopropoxybenzene.

Workflow Visualization

Step 1: Nucleophile Generation

NaH in DMF
Add to NaH @ 0°C

Sodium
C—— (Dianion)
Resorcinol | in DMF

Step 2: SN2 Alkylation Step 3: Workup & Purification
{ crude Product Mixture Quench (NHAc\D—»[Exnac( (Elher/ElOAc)]—»[zumy (D'S“"a‘m"g Pure 1,3-Diisopropoxybenzene
)

Add dropwise @ 0°C
Heat 60-70°C, 12-24h

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 1,3-diisopropoxybenzene.

Chemical Reactivity and Applications
Predicted Chemical Reactivity

The reactivity of 1,3-diisopropoxybenzene is governed by the interplay between the electron-
donating isopropoxy groups and the aromatic ring.

o Electrophilic Aromatic Substitution (EAS): The two alkoxy groups are strongly activating and
ortho-, para- directing. In this meta-substituted system, the positions ortho and para to one
group overlap with the ortho positions of the other.

o Position 2: Sterically hindered by two adjacent isopropoxy groups. Substitution here is
unlikely.

o Position 4 and 6: These are electronically activated and the most sterically accessible sites
for electrophiles.

o Position 5: This position is meta to both activating groups and is therefore electronically
deactivated.

o Qutcome: Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation)
is predicted to occur predominantly at the C4 position (and symmetrically at C6). The
strong activation by two ether groups means reactions will likely proceed under mild
conditions.

o Ether Cleavage: Aromatic ethers are generally stable but can be cleaved by strong acids like
HBr or HI at high temperatures to yield the parent phenol (resorcinol) and the corresponding
alkyl halide.

Logical Relationship of Reactivity
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Caption: Factors influencing the reactivity of 1,3-diisopropoxybenzene.

Potential Applications in Drug Development and
Research

Scaffold/Building Block: Its primary utility is as a rigid, lipophilic scaffold. The predictable
regioselectivity of its EAS reactions allows for the controlled installation of other functional
groups at the 4-position, creating a diverse library of meta-substituted aromatic compounds.

Bioisostere: It can be used as a bioisosteric replacement for resorcinol, meta-substituted
catechols, or other phenyl derivatives in drug candidates. Replacing phenolic hydroxyls with
isopropoxy groups can block sites of metabolic glucuronidation or sulfation, potentially
increasing the half-life and oral bioavailability of a drug molecule.

Physical Property Modifier: The introduction of this moiety can significantly increase the
lipophilicity of a molecule, which can be strategically employed to enhance binding in
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hydrophobic pockets of target proteins or to improve penetration of the blood-brain barrier.

Analytical and Quality Control

Ensuring the purity and identity of 1,3-diisopropoxybenzene is critical. A multi-technique
approach is required for a self-validating system of quality control.

. Expected Outcome /
Technique Purpose .
Specification

) ] Purity: 298%. MS confirms MW
Purity Assessment & ldentity

GC-MS i ] of 194 and expected
Confirmation )
fragmentation pattern.

Spectra must match the
predicted chemical shifts,
multiplicities, and integrations.

1H and 3C NMR Definitive Structural Elucidation  Absence of signals from
starting materials (resorcinol,
2-bromopropane) or solvents
(DMF).

Presence of key C-O-C ether
stretches (~1250, 1050 cm™1)

and aromatic C=C stretches

FT-IR Functional Group Confirmation
(~1600 cm~1). Absence of
broad -OH stretch (~3300
cm~1) from resorcinol.
Specification: <0.1%. Essential
] o for ensuring reagent integrity
Karl Fischer Titration Water Content

for subsequent moisture-

sensitive reactions.

Safety and Handling

While a specific safety data sheet (SDS) for 1,3-diisopropoxybenzene is not widely available,
prudent safety protocols can be established based on its classification as an aromatic ether.
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o Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,
chemical safety goggles, and nitrile gloves.

» Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with

skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from
strong oxidizing agents and strong acids.

o Fire Safety: Assumed to be a combustible liquid. Keep away from heat, sparks, and open
flames. Use COz, dry chemical, or foam extinguishers.

o First Aid:

o

Skin Contact: Immediately wash with soap and water.

[¢]

Eye Contact: Flush with copious amounts of water for at least 15 minutes.

Inhalation: Move to fresh air.

o

[e]

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

1,3-Diisopropoxybenzene is a valuable, albeit underutilized, chemical building block. This
guide provides the necessary foundational knowledge for its synthesis, characterization, and
safe handling. By understanding its predicted properties and reactivity, based on sound
chemical principles, researchers can confidently incorporate this molecule into their synthetic
strategies. Its potential as a metabolically stable and lipophilic scaffold makes it a particularly
interesting candidate for exploration in modern drug discovery programs aimed at optimizing
the physicochemical properties of lead compounds.

 To cite this document: BenchChem. [An In-Depth Technical Guide to 1,3-
Diisopropoxybenzene (CAS: 7347-64-0)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589079#1-3-diisopropoxybenzene-cas-number-
7347-64-0]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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